molecular formula C7H4Cl2O4 B8675009 Benzoic acid, dichloro-3,4-dihydroxy- CAS No. 69845-51-8

Benzoic acid, dichloro-3,4-dihydroxy-

Cat. No.: B8675009
CAS No.: 69845-51-8
M. Wt: 223.01 g/mol
InChI Key: DPZVBCKHYREJNV-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are widely studied for their diverse applications in pharmaceuticals, food preservation, and agrochemicals . The compound "Benzoic acid, dichloro-3,4-dihydroxy-" (hypothetical structure: 3,4-dihydroxy-5,6-dichlorobenzoic acid) is a substituted benzoic acid featuring two hydroxyl groups at positions 3 and 4 and two chlorine atoms at positions 5 and 6. For instance, protocatechuic acid (3,4-dihydroxybenzoic acid, CAS 99-50-3) serves as a foundational analog with a molecular weight of 154.12 g/mol .

Properties

CAS No.

69845-51-8

Molecular Formula

C7H4Cl2O4

Molecular Weight

223.01 g/mol

IUPAC Name

2,5-dichloro-3,4-dihydroxybenzoic acid

InChI

InChI=1S/C7H4Cl2O4/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,10-11H,(H,12,13)

InChI Key

DPZVBCKHYREJNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)O)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

  • Structure : C₇H₆O₄ with hydroxyl groups at positions 3 and 4 .
  • Properties: High antioxidant activity due to catechol (3,4-dihydroxy) configuration. Acts as a metabolite of polyphenols in the gut .
  • Applications : Used in food preservation and studied for anti-inflammatory effects .

3,5-Dichloro-4-Hydroxybenzoic Acid Hydrazide

  • Structure : Chlorine at positions 3 and 5, hydroxyl at position 4, and a hydrazide group .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Structure : Cinnamic acid derivative with 3,4-dihydroxy groups .
  • Properties : Superior antioxidant activity compared to benzoic acid derivatives due to resonance stabilization of the conjugated double bond .

Vanillic Acid (4-Hydroxy-3-Methoxybenzoic Acid)

  • Structure : Methoxy group at position 3, hydroxyl at position 4 .
  • Properties : Lower antioxidant activity than protocatechuic acid, as methoxy groups reduce radical scavenging capacity .

Key Comparative Data

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
Dichloro-3,4-dihydroxy-BA* 3,4-OH; 5,6-Cl ~223.0 (estimated) High lipophilicity; potential enhanced antimicrobial activity Agrochemicals, preservatives
Protocatechuic acid 3,4-OH 154.12 Antioxidant; gut microbiota metabolite Food preservatives, pharmaceuticals
Caffeic acid 3,4-OH; conjugated double bond 180.16 High antioxidant activity (Pa > 0.7 in bioactivity models) Nutraceuticals, cosmetics
3,5-Dichloro-4-hydroxy-BA hydrazide 3,5-Cl; 4-OH; hydrazide ~220.5 (estimated) Likely increased toxicity due to electronegative Cl groups Antimicrobial agents

*Hypothetical structure based on analogs.

Substituent Effects on Key Properties

Lipophilicity and Extraction Efficiency

  • For example, benzoic acid and phenol exhibit higher distribution coefficients (m) than acetic acid in emulsion liquid membranes due to better membrane compatibility . Dichloro-3,4-dihydroxy-BA may follow this trend, enabling rapid extraction in wastewater treatment.

Antioxidant Activity

  • Cinnamic acid derivatives (e.g., caffeic acid) outperform benzoic acid derivatives due to resonance stabilization of radicals . Dichloro substitution in benzoic acid derivatives may reduce antioxidant activity compared to caffeic acid but could retain moderate activity if hydroxyl groups remain unmodified.

Toxicity

  • Quantitative structure-toxicity relationship (QSTR) models indicate that substituents like chlorine influence acute toxicity (LD₅₀) in mice . Dichloro substitution may elevate toxicity compared to protocatechuic acid, though specific data are lacking.

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